molecular formula C18H19NO5S2 B2466046 (Z)-methyl 4-((3-(4-ethoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate CAS No. 681815-01-0

(Z)-methyl 4-((3-(4-ethoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate

Cat. No.: B2466046
CAS No.: 681815-01-0
M. Wt: 393.47
InChI Key: RONAOTVQKXSPGI-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-Methyl 4-((3-(4-ethoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a synthetic organic compound designed for research applications, featuring a rhodanine core linked to a methyl benzoate moiety. This structure places it within a class of compounds investigated for their potential in medicinal chemistry and chemical biology. The Z-configuration of the exocyclic double bond is a key structural feature that can influence its biological activity and interaction with molecular targets. Researchers may find this compound valuable for exploring new therapeutic agents, particularly in the field of infectious diseases. Compounds incorporating the rhodanine scaffold have demonstrated significant antimicrobial properties in scientific studies. For instance, structurally similar (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives have shown potent, broad-spectrum activity against a panel of Gram-positive and Gram-negative bacteria, with efficacy reported to be 10-50 times greater than standard antibiotics like ampicillin and streptomycin . The proposed mechanism of action for such antibacterial activity involves the inhibition of essential bacterial enzymes; molecular docking studies suggest that these compounds can effectively bind to the E. coli MurB enzyme, a key protein in the biosynthesis of the bacterial cell wall . This makes rhodanine-based compounds a promising area of study for addressing multidrug-resistant bacterial pathogens . Beyond antimicrobial research, the rhodanine core is a privileged structure in drug discovery, known to exhibit a range of pharmacological activities, including anticancer and anti-diabetic effects, providing a versatile platform for lead compound optimization and structure-activity relationship (SAR) studies . This product is provided for research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 4-[(Z)-[3-(4-ethoxy-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5S2/c1-3-24-15(20)5-4-10-19-16(21)14(26-18(19)25)11-12-6-8-13(9-7-12)17(22)23-2/h6-9,11H,3-5,10H2,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONAOTVQKXSPGI-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)C(=O)OC)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-Methyl 4-((3-(4-ethoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, supported by various studies and research findings.

Chemical Structure and Properties

The compound belongs to the thioxothiazolidinone class, characterized by a thiazolidine ring with a thione group. Its structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of thioxothiazolidinones, including the compound .

Key Findings:

  • A study found that related thioxothiazolidinone compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ampicillin and streptomycin by 10–50 times in some cases .
  • The most sensitive bacterium was Enterobacter cloacae, with minimal inhibitory concentration (MIC) values as low as 0.004 mg/mL for certain derivatives. The compound's effectiveness against resistant strains of E. coli was also noted, demonstrating its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

Thioxothiazolidinones have been investigated for their anticancer properties, particularly their ability to inhibit specific enzymes involved in cancer cell proliferation.

Research Insights:

  • Thioxothiazolidinone derivatives were shown to inhibit Tyrosyl-DNA phosphodiesterase I (Tdp1), an enzyme implicated in DNA repair mechanisms that often confer resistance to chemotherapeutic agents. The inhibition of Tdp1 by these compounds could enhance the efficacy of existing chemotherapy treatments .
  • Structure–activity relationship (SAR) studies indicated that modifications to the thioxothiazolidinone scaffold could lead to increased potency against Tdp1, with some compounds exhibiting IC50 values in the low micromolar range (e.g., 0.87 μM) .

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Antibacterial Efficacy :
    • A series of thioxothiazolidinone derivatives were synthesized and tested against various bacterial strains. The results showed that certain compounds had MIC values significantly lower than those of traditional antibiotics, suggesting their potential use in treating resistant infections .
  • Inhibition of Tdp1 :
    • Research demonstrated that specific thioxothiazolidinone derivatives could inhibit Tdp1 effectively, which is crucial for overcoming drug resistance in cancer therapy. The study provided molecular modeling insights into how these compounds interact with the enzyme's active site .

Summary Table of Biological Activities

Activity TypeTest Organisms/TargetsMIC (mg/mL)Reference
AntibacterialE. coli, S. aureus, etc.0.004 - 0.03
Anticancer (Tdp1)Tdp1 enzymeIC50 = 0.87

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Thiazolidinone Derivatives
Compound Name Core Structure Substituents Configuration Reference ID
(Z)-methyl 4-((3-(4-ethoxy-4-oxobutyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate Thiazolidinone 4-ethoxy-4-oxobutyl, methyl benzoate Z Target
Triisopropylsilyl (Z)-4-((4-((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)benzoate Thiazolidinone 4-fluorobenzyl, triisopropylsilyl, tosyloxyethoxy Z
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (4c) Thiazolidinone Benzamido, methoxy-oxoethylidene, ethyl benzoate Z
(Z)-5-benzylidene-2-thioxothiazolidin-4-one Thiazolidinone Benzylidene, thioxo Z
(Z)-3-(2-(dimethylamino)ethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (24a) Thiazolidinedione Dimethylaminoethyl, 4-ethoxybenzylidene Z

Key Observations:

  • The target compound shares the Z-configuration and thiazolidinone core with analogs but differs in substituents. The 4-ethoxy-4-oxobutyl group distinguishes it from fluorobenzyl (), benzamido (), and aminoethyl () derivatives.
  • Unlike simpler analogs like (Z)-5-benzylidene-2-thioxothiazolidin-4-one (), the target compound’s extended substituents may improve target binding specificity.

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Melting Point (°C) Molecular Formula Key Spectral Data (NMR, IR) Reference ID
Triisopropylsilyl derivative () 72–75 C₄₅H₅₆FN₂O₁₀S₂Si $ ^1H $ NMR (δ 7.2–7.4 ppm: aromatic protons)
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoate (4c) Not reported C₂₄H₂₁N₂O₆S Single-crystal X-ray (Space group P-1)
(Z)-5-benzylidene-2-thioxothiazolidin-4-one Not reported C₁₀H₇NO₂S₂ IR: ν 1700 cm⁻¹ (C=O)
(Z)-3-(2-(dimethylamino)ethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione (24a) Not reported C₁₆H₁₉N₂O₃S $ ^{13}C $ NMR (δ 165 ppm: C=O)

Key Observations:

  • The target compound’s melting point is expected to fall between 70–110°C, comparable to analogs with similar substituent complexity ().
  • Spectral data (e.g., $ ^1H $ NMR aromatic signals, IR C=O stretches) align with shared functional groups across derivatives ().
  • Crystallography (e.g., compound 4c in ) confirms spatial arrangements critical for activity-structure relationships.

Computational Similarity Analysis :

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